Methyl 5-bromo-6-chloropicolinate

Description

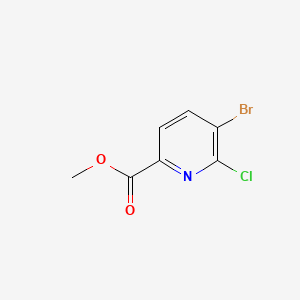

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWGHRWBXIRYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673231 | |

| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214353-79-3 | |

| Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-bromo-6-chloropicolinate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-6-chloropicolinate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information, proposes a robust synthetic route, and presents expected characterization data based on analogous compounds and predictive models.

Compound Profile

This compound is a substituted methyl ester of picolinic acid. Its structure, featuring both bromine and chlorine atoms on the pyridine ring, makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem[1] |

| Molecular Weight | 250.48 g/mol | PubChem[2] |

| CAS Number | 1214353-79-3 | Parchem[3] |

| IUPAC Name | methyl 5-bromo-6-chloropyridine-2-carboxylate | PubChem[1] |

| SMILES | COC(=O)C1=NC(=C(C=C1)Br)Cl | PubChem[1] |

Proposed Synthesis Protocol: Sandmeyer Reaction

The proposed starting material for this synthesis is Methyl 5-amino-6-chloropicolinate .

Experimental Workflow

Detailed Methodology

Materials and Reagents:

-

Methyl 5-amino-6-chloropicolinate

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

Step 1: Diazotization of Methyl 5-amino-6-chloropicolinate

-

In a round-bottom flask, suspend Methyl 5-amino-6-chloropicolinate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and quench by pouring it into water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization Data

While experimental spectra for this compound are not widely published, the following table summarizes predicted data and data from analogous compounds.

| Analysis | Predicted/Analogous Data |

| ¹H NMR | The spectrum is expected to show two doublets in the aromatic region for the two pyridine protons and a singlet for the methyl ester protons. Based on data for Methyl 6-bromopicolinate, the aromatic protons would likely appear between δ 7.5 and 8.5 ppm, and the methyl singlet around δ 4.0 ppm.[8] |

| ¹³C NMR | The spectrum is predicted to show seven distinct carbon signals: five for the pyridine ring (two of which will be quaternary) and one for the methyl ester, and one for the carbonyl carbon. Chemical shifts for the aromatic carbons are expected in the range of δ 120-160 ppm, the ester methyl carbon around δ 53 ppm, and the carbonyl carbon around δ 164 ppm. |

| Mass Spec. | Predicted m/z values for various adducts are available from PubChem.[1] Key predicted values include: [M+H]⁺: 249.92650, [M+Na]⁺: 271.90844, [M-H]⁻: 247.91194.[1] The spectrum will show a characteristic isotopic pattern due to the presence of both bromine and chlorine. |

| IR | The IR spectrum is expected to show characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region. |

Potential Applications and Biological Relevance

Halogenated picolinates are recognized as important intermediates in the pharmaceutical and agrochemical industries.[9] While specific biological activity for this compound has not been documented, related compounds like Methyl 5-bromo-6-methylpicolinate have been investigated for applications in advanced skincare and material science, highlighting the potential for this class of molecules in diverse fields. The presence of bromo and chloro substituents provides reactive handles for further synthetic transformations, making it a valuable building block for the synthesis of more complex, biologically active molecules.

Logical Relationships in Synthesis

The core of the proposed synthesis relies on the well-established Sandmeyer reaction. The logical flow of this transformation is depicted below.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of the proposed synthetic protocol may be necessary.

References

- 1. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]

- 9. Methyl 6-bromo-5-chloropicolinate [myskinrecipes.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloropicolinate is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate stems from the presence of multiple reactive sites on the pyridine ring, namely the bromine and chlorine substituents, as well as the methyl ester functionality. These features allow for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and visual representations of key chemical processes. It is important to distinguish this compound from its isomer, methyl 5-bromo-6-chloronicotinate, which has a different substitution pattern on the pyridine ring and may exhibit distinct properties and reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common isomer, methyl 5-bromo-6-chloronicotinate, is presented below. These data are crucial for understanding the behavior of these compounds in various experimental settings.

| Property | This compound | Methyl 5-bromo-6-chloronicotinate |

| Molecular Formula | C₇H₅BrClNO₂[1] | C₇H₅BrClNO₂[2][3] |

| Molecular Weight | 250.48 g/mol [1] | 250.48 g/mol [2][3] |

| CAS Number | 1214353-79-3[4] | 78686-77-8[2][3] |

| IUPAC Name | methyl 5-bromo-6-chloropyridine-2-carboxylate[1] | methyl 5-bromo-6-chloropyridine-3-carboxylate[2][3] |

| Appearance | White solid | Off-white to pale-yellow solid |

| Melting Point | Not available | 75-77 °C |

| Boiling Point | Not available | 279.2 ± 35.0 °C (Predicted) |

| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly), Water (Slightly) |

| pKa | Not available | -2.84 ± 0.10 (Predicted) |

| LogP | 2.7 (Predicted)[1] | 2.4[3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5-bromo-6-chloronicotinic acid, would show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region. For the methyl ester, the broad O-H stretch would be absent, and a strong C-O stretch would be observed around 1250-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet around 3.9 ppm for the methyl ester protons. The exact chemical shifts and coupling constants would be influenced by the positions of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring (in the 120-150 ppm range), and the methyl carbon of the ester (around 52 ppm).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of two different halogen atoms on the electron-deficient pyridine ring, offering opportunities for selective functionalization. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the halo-pyridine with an organoboron reagent. The higher reactivity of the C-Br bond allows for selective coupling at the 5-position.

-

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, providing access to a wide range of substituted amino-pyridines, which are prevalent motifs in pharmacologically active compounds.

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties through coupling with a terminal alkyne.

The general reactivity of halopyridines in nucleophilic aromatic substitution is also a key aspect of their chemistry, with the 2- and 4-positions being more activated towards nucleophilic attack than the 3-position.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a key precursor and a common subsequent reaction. These protocols are based on established methodologies and may require optimization for specific applications.

Synthesis of 5-Bromo-6-chloronicotinic Acid

This protocol describes the synthesis of the carboxylic acid precursor to methyl 5-bromo-6-chloronicotinate.

Materials:

-

5-bromo-6-hydroxynicotinic acid

-

Tetramethylammonium chloride

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (excess).[5]

-

Heat the mixture to reflux and maintain for 3 hours.[5]

-

After completion, carefully pour the reaction mixture into ice water with continuous stirring for 2 hours.[5]

-

Collect the precipitated solid by filtration.[5]

-

Dissolve the solid in ethyl acetate and dry the organic layer with anhydrous sodium sulfate.[5]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the product.[5]

Esterification to Methyl 5-bromo-6-chloronicotinate

This general protocol describes the conversion of a carboxylic acid to its methyl ester using methanol and thionyl chloride.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the carboxylic acid (1.0 eq) in methanol (used as solvent).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel.[6]

General Protocol for Suzuki-Miyaura Coupling of a Halo-Pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-pyridine, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine the halo-pyridine, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted pyridine derivative like this compound.

Caption: A generalized experimental workflow for organic synthesis.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a common transformation for halo-pyridines.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its distinct reactivity profile, governed by the differential reactivity of its halogen substituents, allows for controlled and selective chemical modifications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical process, appropriate safety precautions should be taken, and the experimental conditions may require optimization to achieve desired outcomes for specific substrates and transformations.

References

"Methyl 5-bromo-6-chloropicolinate" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-chloropicolinate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related isomers and precursors to provide a broader context for its potential properties and applications.

Core Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1214353-79-3[1] |

| Molecular Formula | C7H5BrClNO2[2] |

| IUPAC Name | methyl 5-bromo-6-chloropyridine-2-carboxylate[2] |

Molecular Structure

The molecular structure of this compound is presented below.

2D Structure:

Figure 1: 2D structure of this compound.

SMILES: COC(=O)C1=NC(=C(C=C1)Br)Cl[2]

InChI: InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3[2]

Physicochemical Properties

| Property | Value (Predicted for this compound) | Value (Experimental for Methyl 5-bromo-6-chloronicotinate) |

| Molecular Weight | 250.48 g/mol | 250.48 g/mol [3] |

| Monoisotopic Mass | 248.91922 Da[2] | 248.91922 Da[4] |

| Melting Point | Not available | 75-77 °C[3] |

| Boiling Point | Not available | 279.2±35.0 °C (Predicted)[3] |

| XlogP (predicted) | 2.7[2] | 2.4[4] |

Synthesis and Reactivity

While a specific experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of related compounds. A common route involves the synthesis of the corresponding carboxylic acid precursor, followed by esterification.

Illustrative Synthesis of a Precursor: 5-Bromo-6-chloronicotinic Acid

An experimental protocol for the synthesis of the isomeric precursor, 5-bromo-6-chloronicotinic acid, has been reported. This procedure illustrates a typical method for the preparation of halogenated pyridine carboxylic acids.

Experimental Protocol:

-

To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, slowly pour the reaction mixture into ice water.

-

Stir the resulting mixture continuously for 2 hours to allow for the precipitation of the solid product.

-

Collect the precipitated solid by filtration.

-

Dissolve the solid in ethyl acetate (300 mL) and dry the solution with anhydrous sodium sulfate.

-

Remove the desiccant by filtration.

-

Concentrate the filtrate under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid.

This process would then typically be followed by an esterification step (e.g., using methanol in the presence of an acid catalyst like sulfuric acid) to yield the methyl ester.

General Reactivity

Halogenated picolinates and nicotinates are versatile building blocks in organic synthesis. The bromine and chlorine atoms on the pyridine ring are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The methyl ester group can be hydrolyzed to the carboxylic acid or converted to amides, providing further opportunities for molecular elaboration.

Applications in Research and Development

While specific applications of this compound are not extensively documented, compounds with similar structures are widely used as key intermediates in the synthesis of pharmaceuticals and functional materials.

-

Drug Discovery: The substituted pyridine motif is a common scaffold in many biologically active molecules. Halogenated pyridines serve as versatile starting materials for the synthesis of complex molecules in drug discovery programs, targeting a wide range of diseases.[5][6][7] The presence of multiple reaction sites on this compound allows for the systematic exploration of chemical space to optimize biological activity.

-

Materials Science: Pyridine derivatives are utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and coordination polymers. The specific electronic and coordination properties of the substituted pyridine ring can be tailored through synthetic modifications.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of a halogenated methyl nicotinate, based on the available experimental information for the precursor. This serves as a general representation of a plausible synthetic route for related compounds like this compound.

Figure 2: Plausible synthetic workflow for a related isomer.

Conclusion

This compound is a chemical building block with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. Further research to characterize its physical properties and explore its reactivity is warranted to fully unlock its synthetic utility. The information provided on related isomers and precursors in this guide serves as a valuable resource for researchers interested in working with this class of compounds.

References

- 1. parchem.com [parchem.com]

- 2. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - Methyl 5-bromo-6-chloronicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 5. news.umich.edu [news.umich.edu]

- 6. mdpi.com [mdpi.com]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromo-6-chloropicolinate

This technical guide provides a summary of available spectroscopic data for Methyl 5-bromo-6-chloropicolinate, a compound of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted data alongside general experimental protocols applicable to its characterization.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the following structure:

Chemical Formula: C₇H₅BrClNO₂

Molecular Weight: 250.48 g/mol [1]

Monoisotopic Mass: 248.91922 Da[1]

IUPAC Name: methyl 5-bromo-6-chloropyridine-2-carboxylate

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester group.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.2 - 8.5 | d |

| ~7.8 - 8.1 | d |

| ~3.9 | s |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~152 | C-6 |

| ~148 | C-2 |

| ~142 | C-4 |

| ~128 | C-3 |

| ~118 | C-5 |

| ~53 | -OCH₃ |

An Attenuated Total Reflectance (ATR) IR spectrum of Methyl 5-bromo-6-chloronicotinate (a synonym) is noted to be available from Bio-Rad Laboratories, Inc., acquired on a Bruker Tensor 27 FT-IR instrument.[1] While the full spectrum is not provided, the characteristic absorption bands can be predicted.

| Infrared (IR) Spectroscopy Data | |

| Frequency (cm⁻¹) | Functional Group |

| 3100-3000 | C-H (aromatic) |

| 2950-2850 | C-H (methyl) |

| 1730-1715 | C=O (ester) |

| 1600-1450 | C=C, C=N (aromatic ring) |

| 1300-1000 | C-O (ester) |

| 800-600 | C-Cl |

| 700-500 | C-Br |

Predicted mass spectrometry data for various adducts of this compound has been calculated.[2] This data is essential for determining the molecular weight and isotopic pattern of the compound.

| Mass Spectrometry (MS) Data | |

| Adduct | Calculated m/z |

| [M+H]⁺ | 249.92650 |

| [M+Na]⁺ | 271.90844 |

| [M-H]⁻ | 247.91194 |

| [M+NH₄]⁺ | 266.95304 |

| [M+K]⁺ | 287.88238 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These methods are broadly applicable to pyridine derivatives and can be adapted for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H).

-

Parameters:

-

¹H NMR: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Set a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. Employ proton decoupling to simplify the spectrum.

-

-

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction from the sample spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

Methyl 5-bromo-6-chloropicolinate: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 5-bromo-6-chloropicolinate is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 5-position and a chlorine atom at the 6-position of the pyridine ring, coupled with a methyl ester at the 2-position, provides multiple reactive sites for the strategic construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₅BrClNO₂. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214353-79-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₅BrClNO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 250.48 g/mol | --INVALID-LINK--[2] |

| Monoisotopic Mass | 248.91922 Da | --INVALID-LINK--[2] |

| Predicted XlogP | 2.7 | --INVALID-LINK--[2] |

| Appearance | Solid (Predicted) | - |

| SMILES | COC(=O)C1=NC(=C(C=C1)Br)Cl | --INVALID-LINK--[2] |

| InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | --INVALID-LINK--[2] |

| InChIKey | WCWGHRWBXIRYFR-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the corresponding hydroxypyridine. The first step involves the conversion of the hydroxyl group to a chloro group and the bromination of the pyridine ring, followed by the esterification of the carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-bromo-6-chloropicolinic acid

This protocol is adapted from the synthesis of the isomeric 5-bromo-6-chloronicotinic acid.[3]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-6-hydroxypicolinic acid (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

-

After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 5-bromo-6-chloropicolinic acid.

Step 2: Esterification to this compound

This is a standard Fischer esterification procedure.[4]

-

In a round-bottom flask, dissolve 5-bromo-6-chloropicolinic acid (1 equivalent) in an excess of methanol (MeOH).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis

The dihalogenated nature of this compound makes it a highly valuable substrate for selective cross-coupling reactions, enabling the introduction of diverse functionalities at the 5- and 6-positions of the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications, typically with the C-Br bond being more reactive in palladium-catalyzed cross-coupling reactions.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] this compound can react with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 5-position.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 5-substituted picolinate.

| Reaction Component | Example Reagent/Condition | Typical Amount |

| Substrate | This compound | 1 equivalent |

| Coupling Partner | Phenylboronic acid | 1.2 equivalents |

| Catalyst | Pd(PPh₃)₄ | 3 mol% |

| Base | K₂CO₃ | 2 equivalents |

| Solvent | Toluene/Ethanol/Water (4:1:1) | - |

| Temperature | 90 °C | - |

| Reaction Time | 12 hours | - |

Conclusion

This compound is a strategically important synthetic intermediate with broad applications in medicinal chemistry and materials science. Its well-defined reactive sites allow for selective functionalization, making it an ideal scaffold for the construction of novel and complex molecules. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in their respective fields.

References

- 1. parchem.com [parchem.com]

- 2. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of Methyl 5-bromo-6-chloropicolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for producing Methyl 5-bromo-6-chloropicolinate, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a halogenated pyridine derivative with a molecular formula of C₇H₅BrClNO₂.[1] Its structure makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.[2] This guide explores two viable synthetic strategies for its preparation: the direct bromination of a chloro-substituted precursor and the chlorination of a bromo-hydroxy intermediate.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below.

Route 1: Electrophilic Bromination of Methyl 6-chloropicolinate

This approach utilizes the commercially available starting material, Methyl 6-chloropicolinate, and introduces the bromo substituent in a single electrophilic aromatic substitution step. This is often the more direct route, assuming the starting material is readily accessible.

Route 2: Chlorination of Methyl 5-bromo-6-hydroxypicolinate

This alternative pathway begins with Methyl 5-bromo-6-hydroxypicolinate. The hydroxyl group is then converted to a chloro group using a suitable chlorinating agent. This route is advantageous if the hydroxy-substituted precursor is more readily available or cost-effective.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic route, based on established chemical principles and analogous reactions.

Table 1: Reagents and Conditions for Route 1

| Step | Starting Material | Reagent | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | Methyl 6-chloropicolinate | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to Room Temp. | 1-3 hours | ~90% |

Table 2: Reagents and Conditions for Route 2

| Step | Starting Material | Reagent | Solvent | Temperature | Reaction Time | Expected Yield |

| 1 | Methyl 5-bromo-6-hydroxypicolinate | Phosphorus Oxychloride (POCl₃) | Sulfolane (optional) | 70-75°C | 1-2 hours | High |

Experimental Protocols

Route 1: Electrophilic Bromination of Methyl 6-chloropicolinate

This protocol is adapted from a general procedure for the electrophilic aromatic bromination of heterocyclic compounds.[3]

Materials:

-

Methyl 6-chloropicolinate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve Methyl 6-chloropicolinate (1.0 mmol) in acetonitrile (2 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (1.0 mmol) to the cooled solution in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Chlorination of Methyl 5-bromo-6-hydroxypicolinate

This protocol is based on established methods for the dehydroxy-chlorination of azaheterocycles using phosphorus oxychloride.[4][5]

Materials:

-

Methyl 5-bromo-6-hydroxypicolinate

-

Phosphorus Oxychloride (POCl₃)

-

Sulfolane (optional, as solvent)

-

Ice-water

Procedure:

-

In a reaction flask equipped with a reflux condenser, suspend or dissolve Methyl 5-bromo-6-hydroxypicolinate (1.0 mmol) in phosphorus oxychloride (5-10 mL). A co-solvent such as sulfolane can be used.

-

Heat the reaction mixture to 70-75°C and stir for 1-2 hours. Monitor the reaction by TLC or LCMS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The product may precipitate out of the aqueous solution. If so, collect the solid by filtration and wash with water.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic pathway.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

References

Methyl 5-bromo-6-chloropicolinate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and recommended storage conditions for Methyl 5-bromo-6-chloropicolinate. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this document outlines its predicted stability profile based on the known chemical behavior of its functional groups—a halogenated pyridine ring and a methyl ester. Furthermore, it offers detailed experimental protocols for researchers to conduct their own stability assessments.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is largely dictated by the ester functional group and the bromo and chloro substituents on the pyridine ring.

| Property | Value |

| CAS Number | 1214353-79-3 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | White to yellow solid |

| Storage Temperature | 2-8°C[1] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on information from various chemical suppliers.

Storage Conditions:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Keep in a tightly sealed container, under a dry, inert atmosphere if possible.

-

Light: Protect from light.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

For detailed safety information, consult the Safety Data Sheet (SDS)[2].

Predicted Chemical Stability and Degradation Pathways

Hydrolysis

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 5-bromo-6-chloropicolinic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

Photodegradation

Aromatic brominated compounds are known to be susceptible to photodegradation. Exposure to UV light can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical intermediates that can result in a variety of degradation products. The pyridine ring itself may also be susceptible to photolytic cleavage under certain conditions.

Oxidation

Forced degradation studies on similar heterocyclic compounds often reveal susceptibility to oxidation. The pyridine nitrogen can be oxidized, potentially leading to the formation of an N-oxide derivative.

Summary of Expected Stability Profile

The following table summarizes the predicted stability of this compound under various stress conditions, based on the chemical properties of related compounds. Note: This information is predictive and should be confirmed by experimental studies.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Susceptible | 5-bromo-6-chloropicolinic acid, Methanol |

| Basic (e.g., 0.1 M NaOH) | Highly Susceptible | 5-bromo-6-chloropicolinate salt, Methanol |

| Neutral (Water) | Moderately Stable | Slow hydrolysis to 5-bromo-6-chloropicolinic acid |

| Oxidative (e.g., 3% H₂O₂) | Potentially Susceptible | N-oxide derivatives and other oxidation products |

| Thermal (Dry Heat) | Likely Stable | Decomposition at high temperatures |

| Photolytic (UV/Vis Light) | Susceptible | Debrominated products, other photoproducts |

Proposed Experimental Protocol for a Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is essential. This study will also facilitate the development of a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

Objective

To identify the potential degradation products and degradation pathways of this compound under various stress conditions as mandated by ICH guidelines.

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Formic acid or phosphoric acid (for mobile phase adjustment)

Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

For all stressed liquid samples, neutralize the solution before injection into the HPLC system if necessary.

Analytical Method (Suggested Starting Conditions)

A stability-indicating HPLC method should be developed to separate the parent compound from all degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (determined by UV scan, likely around 220-280 nm).

-

Column Temperature: 30°C

Data Analysis

-

Analyze all stressed samples by the developed HPLC method.

-

Calculate the percentage of degradation for the parent compound.

-

Identify and quantify major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown degradants.

-

Perform a mass balance calculation to account for all degradation products.

Conclusion

While this compound is stable under recommended storage conditions (2-8°C, dry, dark), this technical guide highlights its potential susceptibility to degradation via hydrolysis and photolysis. For researchers in drug development and other scientific fields, it is crucial to recognize these potential instabilities. The provided methodologies for a forced degradation study offer a robust framework for generating the specific stability data required for regulatory submissions and for ensuring the quality and integrity of the compound throughout its lifecycle. Experimental verification of the stability profile is strongly recommended.

References

An In-depth Technical Guide to Methyl 5-bromo-6-chloropicolinate Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a versatile scaffold in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for the synthesis of a diverse range of analogues. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure. Particular emphasis is placed on their emerging role as anticancer agents, with a focus on the inhibition of key signaling pathways involved in cell proliferation and survival. Detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological effects are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The this compound Scaffold

This compound is a substituted pyridine-2-carboxylate with the chemical formula C₇H₅BrClNO₂. The pyridine ring is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of numerous biologically active compounds. The presence of both a bromine and a chlorine atom at positions 5 and 6 respectively, along with a methyl ester at position 2, provides distinct opportunities for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents, leading to the generation of large and diverse chemical libraries for biological screening.

Synthesis of Derivatives

The primary route for the derivatization of this compound involves the selective functionalization of the carbon-bromine bond, which is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for the synthesis of 5-aryl-6-chloropicolinate derivatives from this compound.

Figure 1: General workflow for the synthesis of 5-aryl-6-chloropicolinate derivatives via Suzuki-Miyaura coupling.

Biological Activity and Therapeutic Potential

While direct biological data for derivatives of this compound is limited in publicly available literature, extensive research on structurally related picolinamide and picolinate analogues has demonstrated significant therapeutic potential, particularly in the field of oncology.

Anticancer Activity of Picolinamide Analogues

A notable example is the development of N-methyl-picolinamide-4-thiol derivatives as potent antitumor agents. These compounds have shown significant efficacy against a range of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of a Lead Picolinamide Derivative (Compound 6p) and Sorafenib. [1][2][3]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Compound 6p | MGC-803 | Gastric Cancer | 1.38 |

| HCT-116 | Colon Cancer | 5.34 | |

| MCF-7 | Breast Cancer | 5.21 | |

| Sorafenib | HepG2 | Liver Cancer | 16.30 |

The data indicates that Compound 6p exhibits potent and broad-spectrum anti-proliferative activities in vitro, in some cases demonstrating greater efficacy than the established drug, sorafenib.[1][2][3]

Mechanism of Action and Signaling Pathways

The anticancer activity of picolinate and picolinamide derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Aurora Kinase

Advanced kinase inhibitory assays have revealed that some N-methyl-picolinamide-4-thiol derivatives selectively inhibit Aurora-B kinase, a key protein involved in cell division.[1][2][3] The inhibition of Aurora-B kinase disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Figure 2: Proposed mechanism of action of picolinamide derivatives through the inhibition of the Aurora B kinase signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-6-chloropicolinate derivative.

Biological Evaluation: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Mechanism of Action: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. This protocol describes a general method for measuring the activity of executioner caspases (caspase-3 and -7).

-

Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time. Harvest and lyse the cells to release their contents, including caspases.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a specific caspase substrate that is conjugated to a fluorophore or a chromophore.

-

Incubation: Incubate the plate at 37°C to allow the activated caspases in the lysate to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal intensity is directly proportional to the caspase activity.

-

Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the extent of apoptosis induction.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for derivatives of this compound is yet to be established, preliminary insights can be drawn from related picolinamide series. For the N-methyl-picolinamide-4-thiol derivatives, the nature and position of substituents on the aryl ring attached to the thiol group significantly influence the anticancer activity. Generally, electron-withdrawing groups and certain substitution patterns can enhance the potency. Further diversification at the 5-position of the this compound core is expected to yield valuable SAR data, guiding the design of more potent and selective analogues.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the exploration of a vast chemical space. While research on this specific core is still in its early stages, the demonstrated potent anticancer activity of structurally related picolinamides highlights the potential of this compound class. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the discovery of new and effective drugs based on the this compound scaffold.

References

The Strategic Deployment of Methyl 5-bromo-6-chloropicolinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-6-chloropicolinate has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its di-halogenated pyridine framework offers a unique combination of reactivity and structural rigidity, making it an ideal scaffold for the synthesis of complex molecular architectures targeting a wide array of pathological conditions. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond its role as a simple intermediate to showcase its utility in the rational design of novel therapeutics. We will delve into its synthesis, key chemical transformations, and its application in the construction of bioactive molecules, with a particular focus on the development of next-generation kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Privileged Scaffold of Picolinates

The picolinic acid framework, a pyridine-2-carboxylic acid, is a well-established "privileged" structure in the realm of drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[2][3] The pyridine ring, being an electron-deficient aromatic system, readily engages in various non-covalent interactions with biological targets, while the carboxylic acid moiety provides a convenient handle for further chemical modification. The introduction of halogen substituents onto this scaffold further enhances its utility by modulating its physicochemical properties and providing orthogonal reactive sites for diversification.

This compound (Figure 1) is a prime example of such a strategically halogenated intermediate. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility in constructing diverse chemical libraries for high-throughput screening and lead optimization.

Figure 1: Chemical Structure of this compound

References

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Methyl 5-bromo-6-chloropicolinate, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, from 5-bromo-6-hydroxynicotinic acid. The subsequent step is the esterification of this acid to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, 5-Bromo-6-chloronicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-6-hydroxynicotinic acid | [1] |

| Reagents | Tetramethylammonium chloride, Phosphorus oxychloride | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 97% | [1] |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid[1]

Materials:

-

5-bromo-6-hydroxynicotinic acid: 10 g (45 mmol)

-

Tetramethylammonium chloride: 5.4 g (49 mmol)

-

Phosphorus oxychloride: 20 mL

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, slowly pour the reaction mixture into ice water and stir continuously for 2 hours.

-

Collect the precipitated solid by filtration.

-

Dissolve the solid in ethyl acetate (300 mL) and dry the solution with anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain 5-bromo-6-chloronicotinic acid as a pink solid (10.5 g, 97% yield).

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is a general method for the esterification of nicotinic acid derivatives.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Methanol (in excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (10%)

-

Organic solvent (e.g., chloroform or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-6-chloronicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 10% sodium bicarbonate solution.

-

Extract the product into an organic solvent such as chloroform or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the solvent under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography if necessary.[2]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the purified final product.

Caption: General workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of Methyl 5-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-chloropicolinate is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its di-halogenated pyridine structure allows for selective functionalization, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is especially pertinent.

This document provides detailed application notes and protocols for the use of this compound in Suzuki cross-coupling reactions. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the 5-position. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond, enabling the synthesis of 5-aryl-6-chloropicolinates. These products can serve as intermediates for further diversification by subsequent coupling at the chloro-position under more forcing conditions.

Key Applications

The Suzuki cross-coupling reaction of this compound is a key step in the synthesis of a variety of complex molecules, including:

-

Pharmaceutical Intermediates: The resulting 5-aryl-6-chloropicolinate scaffold is a common motif in biologically active compounds.

-

Agrochemicals: This reaction can be employed to create novel herbicides and pesticides.

-

Materials Science: Substituted picolinates are used in the development of new materials with specific electronic or photophysical properties.

Data Presentation: Representative Suzuki Cross-Coupling Conditions

The following table summarizes typical conditions for the selective Suzuki cross-coupling of this compound with various boronic acids. These conditions are based on established protocols for similar di-halogenated pyridines.

| Entry | Boronic Acid (R-B(OH)₂) (equiv.) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 16 | 92 |

| 3 | 3-Thienylboronic acid (1.3) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 78 |

| 4 | 4-Fluorophenylboronic acid (1.2) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 88 |

| 5 | 2-Naphthylboronic acid (1.2) | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 83 |

Experimental Protocols

General Protocol for a Selective Suzuki Cross-Coupling Reaction

This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki Cross-Coupling Reaction Workflow

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Application Notes and Protocols for Palladium-Catalyzed Reactions of Methyl 5-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-bromo-6-chloropicolinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two halogen substituents, allowing for selective functionalization. The protocols outlined below are based on established palladium-catalyzed methodologies, including Suzuki-Myaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Introduction

This compound possesses two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 6-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 5-position while leaving the 6-chloro substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool in the synthesis of complex, highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically proceed through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the substrate.

-

Transmetalation (for Suzuki and Sonogashira) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig and Heck): The organopalladium(II) intermediate reacts with a coupling partner.

-

Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the active palladium(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and is dependent on the specific coupling partners.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound. These are generalized conditions and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) |

| Ligand | (if applicable) SPhos, dppf |

| Boron Reagent | Aryl/heteroaryl/vinyl boronic acid or ester |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% |

Table 2: Sonogashira Coupling Conditions

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Alkyne | Terminal alkyne |

| Base | Et₃N, DIPEA |

| Solvent | THF, DMF, Toluene |

| Temperature | 25-80 °C |

| Typical Yield | 65-90% |

Table 3: Buchwald-Hartwig Amination Conditions

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, BINAP |

| Amine | Primary or secondary amine |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 90-120 °C |

| Typical Yield | 60-85% |

Table 4: Heck Coupling Conditions

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Olefin | Acrylate, styrene, or other activated alkene |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 100-140 °C |

| Typical Yield | 50-80% |

Experimental Protocols

The following are detailed, representative experimental protocols for the palladium-catalyzed reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of Methyl 6-chloro-5-phenylpicolinate

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add palladium(II) acetate and SPhos to the flask.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of Methyl 6-chloro-5-(phenylethynyl)picolinate

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise to the stirred solution.

-

Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

-